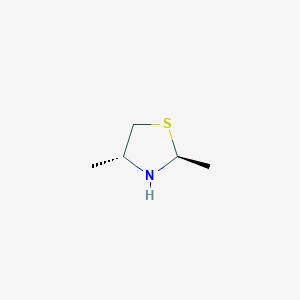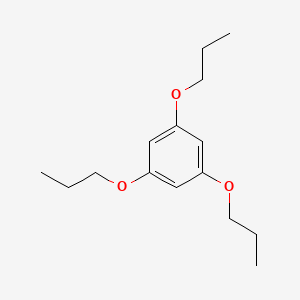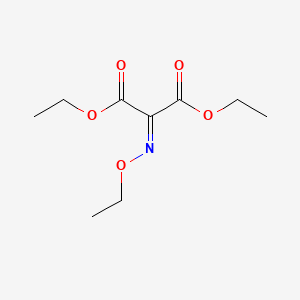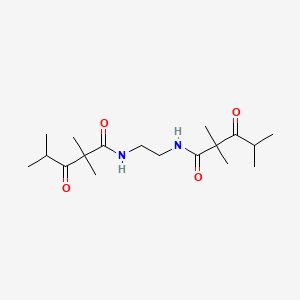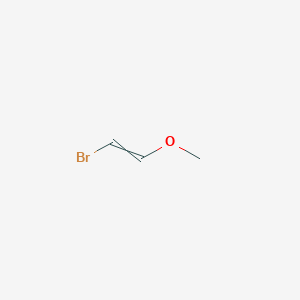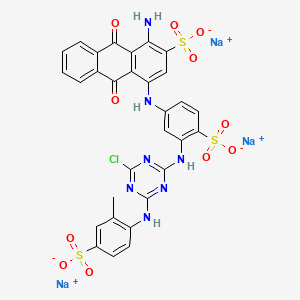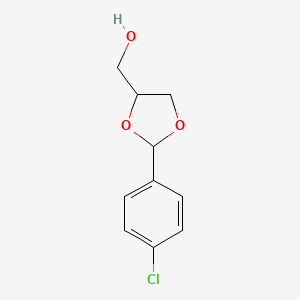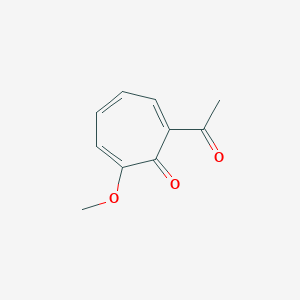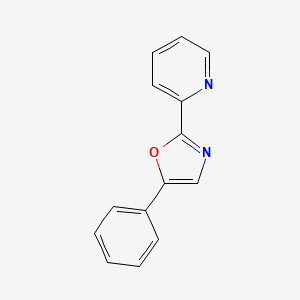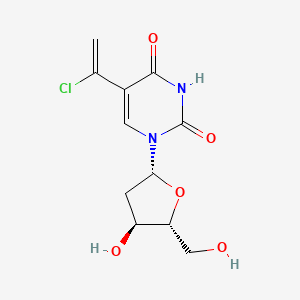
5-(1-Chlorovinyl)-dUrd
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Chlorovinyl)-2’-deoxyuridine is a synthetic nucleoside analog derived from uracil This compound is characterized by the presence of a chlorovinyl group at the 5-position of the uracil ring
準備方法
The synthesis of 5-(1-Chlorovinyl)-2’-deoxyuridine typically involves the following steps:
Starting Material: The process begins with 5-formyluracil.
Formation of 5-(2-carboxyvinyl)uracil: 5-formyluracil is treated with malonic acid in the presence of piperidine to yield 5-(2-carboxyvinyl)uracil.
Halogenation: The carboxyvinyl derivative is then reacted with N-halogenosuccinimide to produce 5-(2-chlorovinyl)uracil.
Conversion to Deoxyribonucleoside: The chlorovinyl uracil is condensed with a protected deoxyribose sugar derivative, followed by deprotection to yield 5-(1-Chlorovinyl)-2’-deoxyuridine.
化学反応の分析
5-(1-Chlorovinyl)-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorovinyl group can participate in nucleophilic substitution reactions.
Addition Reactions: The compound can undergo addition reactions with halogens, such as bromine, to form 5-(2-bromo-1-chlorovinyl)uracil.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of ethynyl derivatives.
科学的研究の応用
5-(1-Chlorovinyl)-2’-deoxyuridine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and nucleoside analogs.
Biology: The compound is used in studies related to DNA synthesis and repair mechanisms.
Industry: The compound is utilized in the development of novel pharmaceuticals and diagnostic tools.
作用機序
The mechanism of action of 5-(1-Chlorovinyl)-2’-deoxyuridine involves its incorporation into DNA during replication. Once incorporated, it can cause chain termination or induce mutations, thereby disrupting DNA synthesis and repair processes. This makes it a valuable tool in studying DNA polymerase activity and the effects of DNA damage .
類似化合物との比較
5-(1-Chlorovinyl)-2’-deoxyuridine can be compared with other halogenated nucleoside analogs, such as:
5-(2-Bromovinyl)-2’-deoxyuridine: Similar in structure but contains a bromine atom instead of chlorine.
5-(2-Iodovinyl)-2’-deoxyuridine:
5-(2-Fluorovinyl)-2’-deoxyuridine: The presence of fluorine alters its stability and reactivity compared to the chlorovinyl derivative.
Each of these compounds has unique properties that make them suitable for specific applications in research and medicine.
特性
CAS番号 |
69304-46-7 |
|---|---|
分子式 |
C11H13ClN2O5 |
分子量 |
288.68 g/mol |
IUPAC名 |
5-(1-chloroethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13ClN2O5/c1-5(12)6-3-14(11(18)13-10(6)17)9-2-7(16)8(4-15)19-9/h3,7-9,15-16H,1-2,4H2,(H,13,17,18)/t7-,8+,9+/m0/s1 |
InChIキー |
FQRIBMHYAICHAB-DJLDLDEBSA-N |
異性体SMILES |
C=C(C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)Cl |
正規SMILES |
C=C(C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


